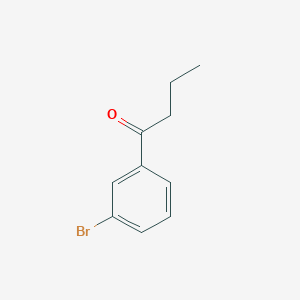

1-(3-Bromophenyl)butan-1-one

Description

1-(3-Bromophenyl)butan-1-one (CAS: 207994-95-4) is an aromatic ketone derivative with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . It features a butanone backbone substituted at the 3-position of the phenyl ring with a bromine atom. Its synthesis and applications are often explored in organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands. The bromine atom at the meta position enhances its reactivity in cross-coupling reactions and electrophilic substitutions, making it valuable in catalytic processes .

Properties

IUPAC Name |

1-(3-bromophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRQULSPMDHUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of phenylbutanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3-Bromophenyl)butan-1-one in antimicrobial applications. It has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. A high-throughput screening identified compounds within similar chemical scaffolds that demonstrated significant activity against resistant strains of tuberculosis, suggesting that derivatives of this compound could be developed as effective antimycobacterial agents .

Pharmacological Studies

The compound's pharmacodynamics and pharmacokinetics have been investigated to understand its interaction with biological systems. Studies focus on its mechanism of action, targeting specific proteins associated with bacterial resistance. For instance, structure-activity relationship (SAR) studies have shown that modifications to the bromine substituent can significantly alter its antibacterial activity .

Organic Synthesis Applications

Reactivity in Organic Reactions

The chemical reactivity of this compound allows it to participate in various organic reactions, such as Friedel-Crafts acylation and nucleophilic substitution. Its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in synthesizing more complex organic molecules .

Photocatalytic Reactions

Recent advancements in visible-light-induced reactions have utilized compounds like this compound as substrates for difunctionalization processes. These reactions demonstrate high yields under specific conditions, showcasing the compound's versatility in synthetic organic chemistry .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the aromatic bromophenyl group.

Nanomaterials Development

Research has explored the use of this compound in developing nanomaterials for various applications, including drug delivery systems and sensors. The compound's unique properties enable it to interact favorably with nanostructures, potentially improving their functionality .

Table 1: Comparison of Antimicrobial Activity

| Compound Name | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 4.9 | M. tuberculosis |

| Analog A | 5.4 | M. tuberculosis |

| Analog B | >20 | Resistant Strains |

Table 2: Synthesis Methods Overview

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | 80 | Room Temperature |

| Electrophilic Aromatic Substitution | 75 | Reflux |

| Photocatalytic Reaction | 96 | Blue LED Light, 24 hours |

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Bromophenyl)butan-1-one can be contextualized by comparing it to related butanone derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparative Insights

Substituent Effects on Reactivity :

- The bromine in this compound facilitates halogen-bonding interactions and cross-coupling reactions (e.g., Negishi couplings), similar to 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one . However, the latter’s fluoro and methoxy groups introduce additional electronic effects, enhancing its utility in asymmetric fluorination .

- The sulfonyl group in 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one acts as a directing group, enabling precise stereochemical control in catalysis, a feature absent in the bromophenyl analogue .

Physical State and Stability :

- This compound exists as an oil, contrasting with solid derivatives like 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one and 1-(2-Hydroxyphenyl)-3-methylbutan-1-one. The latter’s hydroxyl group likely enhances crystallinity via hydrogen bonding .

Synthetic Yields :

- The two-step synthesis of 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one achieves a moderate 52% yield , whereas 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one is obtained in 84.1% yield due to optimized sulfonation conditions .

Applications :

- While this compound is primarily a synthetic intermediate, 1-(Pyridin-2-yl)butan-1-one serves as a ligand in coordination chemistry due to its pyridyl nitrogen , enabling metal complexation .

- The cyclohexyl group in 1-(4-Cyclohexylphenyl)butan-1-one improves hydrophobicity, favoring its use in materials science .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

| Compound | Substituent(s) | Key Functional Impact |

|---|---|---|

| This compound | 3-Br | Halogen bonding, cross-coupling reactivity |

| 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one | 3-OCH₃, 2-Br, 2-F | Enhanced electronic effects for fluorination |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | 2-OH, 3-CH₃ | Hydrogen bonding, antifungal activity |

Biological Activity

1-(3-Bromophenyl)butan-1-one, also known as 3-bromo-1-(3-bromophenyl)butan-1-one, is a chemical compound characterized by the presence of a bromine atom attached to a phenyl group at the 3-position of a butanone backbone. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure and Properties

- Chemical Formula: C10H11BrO

- CAS Number: 207994-95-4

- Molecular Weight: 227.10 g/mol

-

Structure:

The compound features a butanone structure with a bromophenyl substituent, which influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated phenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 4.9 µM, suggesting potent activity against this pathogen .

Anticancer Activity

There is growing interest in the anticancer potential of brominated compounds. A study highlighted the antiproliferative effects of structurally related compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated IC50 values in the range of 10–33 nM, indicating strong potential for further development as anticancer agents . The mechanism of action appears to involve tubulin destabilization and induction of apoptosis in cancer cells.

Neuroprotective Effects

Preliminary findings suggest that derivatives of this compound may possess neuroprotective properties. Certain studies have linked brominated phenyl compounds to reduced amyloid plaque formation in models of Alzheimer's disease, indicating potential therapeutic applications in neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its antimicrobial and anticancer effects.

- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

- Protein Interaction: The bromine substituent likely enhances the compound's ability to interact with biological targets, modulating their activity.

Study on Antimicrobial Activity

In a high-throughput screening study, various brominated compounds were tested against Mycobacterium tuberculosis. The results indicated that substitutions on the phenyl ring significantly influenced antimicrobial efficacy. The presence of a meta-bromo substituent was critical for maintaining activity, with MIC values demonstrating effectiveness comparable to established antibiotics .

Study on Anticancer Properties

A series of experiments assessed the cytotoxicity of related compounds on breast cancer cell lines. Flow cytometry analysis revealed that these compounds induced apoptosis and inhibited tubulin polymerization, confirming their potential as novel anticancer agents .

Neuroprotective Mechanisms

Research exploring the effects of brominated phenyl compounds on neurodegenerative diseases found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models . This suggests a promising avenue for future therapeutic development.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Bromophenylbutan-2-one | Structure | Moderate Anticancer |

| 2-Bromobenzaldehyde | Structure | Mild Antimicrobial |

This table summarizes key differences in biological activities among similar compounds, highlighting the unique properties imparted by specific substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.